molecular formula C16H19N3 B132836 Anabasamine CAS No. 400738-05-8

Anabasamine

Cat. No. B132836
CAS RN: 400738-05-8
M. Wt: 253.34 g/mol
InChI Key: TZRDBHMKTWECOV-UHFFFAOYSA-N
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Description

Anabasamine, also known as N-methylanabasine, is a natural alkaloid found in the leaves of the Anabasis aphylla plant, an evergreen shrub native to Central and South Asia. This compound has been studied for its potential medicinal properties, including its ability to act as an anti-inflammatory, anticonvulsant, and analgesic. It has also been studied for its potential to inhibit the growth of cancer cells. The purpose of

Scientific Research Applications

Structural Analysis and Chemical Properties

Anabasamine, derived from the seeds of the plant Anabasis aphylla L., has been studied for its structural composition. The structure of 5-(N-methyl-2'-piperidyl)-2,3'-bipyridyl was proposed based on UV, IR, NMR, and mass spectroscopic data, and confirmed through chemical synthesis methods (Mukhamedzhanov et al., 1968).

Biosynthesis and Metabolism

Research on the biosynthesis of basic alkaloids in Anabasis aphylla, including this compound, has been conducted. The role of lysine, aspartic acid, methionine, acetate, and cadaverine in the formation of this compound and other alkaloids has been explored. This study helps in understanding the pathways of biosynthesis of the piperidine heterocycle, the structural basis of all alkaloids in this plant (Lovkova & Nurimov, 1978).

Anti-Inflammatory and Pro-Resolving Effects

A study on Anabasum, a synthetic analog of Δ8‐tetrahydrocannabinol (THC)‐11‐oic acid, closely related to this compound, has shown potent anti-inflammatory actions in preclinical models. In a human model of self-resolving acute inflammation, anabasum demonstrated strong anti-inflammatory effects equivalent to prednisolone and enhanced clearance of inflammatory stimuli (Motwani et al., 2018).

Chromatographic Analysis

The quantitative determination of this compound and other alkaloids of Anabasis aphylla has been achieved through chromatographic methods. This advancement aids in the precise analysis and quantification of these alkaloids, furthering research into their applications and effects (Yusupov et al., 1976).

Medicinal Potential

Anabasis articulata, containing this compound, has been evaluated for its antimicrobial, antioxidant, and antidiabetic potentials. The study indicated that extracts rich in bioactive compounds, including this compound, possess significant therapeutic potential, which can be further explored for clinical applications (Al-Joufi et al., 2022).

Biochemical Analysis

Biochemical Properties

Anabasamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound enhances the effect of aminazine (chlorpromazine) and hypnotics, and it possesses a central myorelaxant effect and pronounced analgesic activity . Additionally, this compound interacts with nicotinic acetylcholine receptors, particularly those with an α7 subunit, leading to the depolarization of neurons and the release of neurotransmitters such as dopamine and norepinephrine .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by acting as an agonist on nicotinic acetylcholine receptors, causing the depolarization of neurons . This interaction leads to the release of neurotransmitters, which can impact cell signaling pathways, gene expression, and cellular metabolism. This compound’s ability to enhance the effects of morphine and other analgesics further underscores its impact on cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with nicotinic acetylcholine receptors. The iminium form of this compound binds to these receptors in both the peripheral and central nervous systems, with a higher affinity for receptors in the brain with an α7 subunit . This binding causes the depolarization of neurons, leading to the release of neurotransmitters such as dopamine and norepinephrine. Additionally, this compound’s interaction with these receptors can result in enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound has been shown to possess a central myorelaxant effect and pronounced analgesic activity, which can enhance the similar properties of morphine over time . Long-term studies have indicated that this compound can lower the tonus of smooth musculature and retard cardiac rhythm, demonstrating its sustained impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits sedative and hypotensive actions, while higher doses can lead to ganglioblocking effects . Toxic or adverse effects at high doses include significant alterations in cardiac rhythm and smooth muscle tonus . These dosage-dependent effects highlight the importance of careful dosage management in experimental and therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It enhances the effect of aminazine (chlorpromazine) and hypnotics, indicating its role in modulating metabolic flux and metabolite levels . The compound’s interaction with nicotinic acetylcholine receptors also suggests its involvement in neurotransmitter metabolism and signaling pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . This compound’s ability to enhance the effects of morphine and other analgesics further underscores its significance in cellular transport and distribution .

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with nicotinic acetylcholine receptors and other biomolecules, ultimately influencing its biochemical and pharmacological effects .

properties

IUPAC Name

5-(1-methylpiperidin-2-yl)-2-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-19-10-3-2-6-16(19)14-7-8-15(18-12-14)13-5-4-9-17-11-13/h4-5,7-9,11-12,16H,2-3,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRDBHMKTWECOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C2=CN=C(C=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942578
Record name 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20410-87-1
Record name Anabasamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20410-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anabasamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANABASAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65LB65490V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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